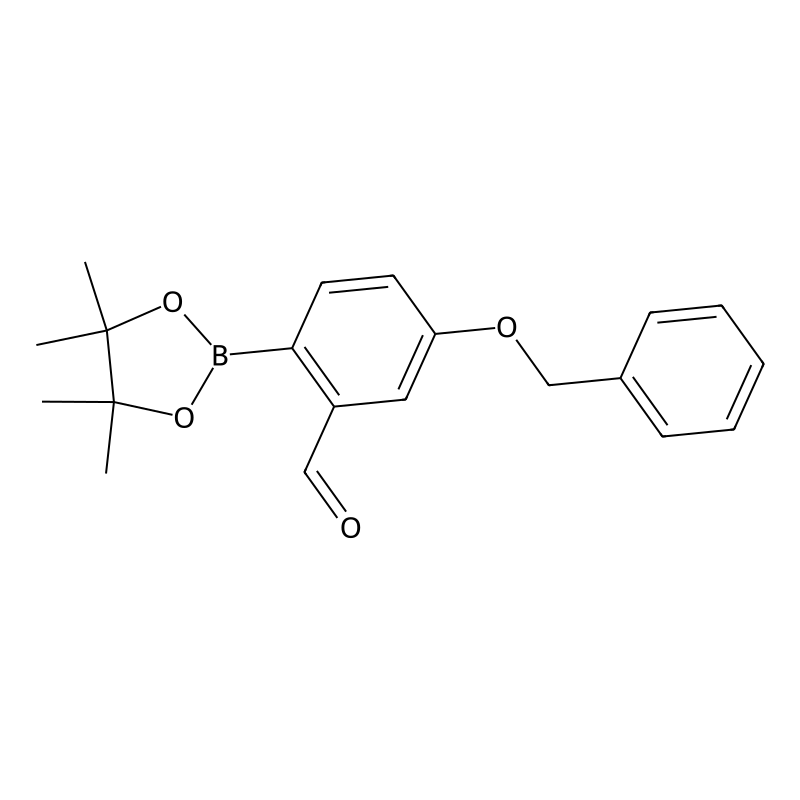4-Benzyloxy-2-formylphenylboronic acid pinacol ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Benzyloxy-2-formylphenylboronic acid pinacol ester is a boronic ester with the molecular formula CHBO. It features a phenylboronic acid moiety linked to a benzyloxy group and a formyl group, making it a versatile compound in organic synthesis. The structure includes a boron atom bonded to both an aromatic ring and a pinacol group, which enhances its stability and reactivity in various
Organic synthesis
-BFPE-pinacol can be used as a coupling partner in Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds. These reactions are widely used in the synthesis of pharmaceuticals, fine chemicals, and advanced materials [1].
Medicinal chemistry
The presence of the formyl group (CHO) and the benzyloxy group (CH2OC6H5) in 4-BFPE-pinacol makes it a versatile building block for the synthesis of molecules with potential biological activity. Researchers can modify these functional groups to create new drug candidates [2].
Material science
Arylboronic acids like 4-BFPE-pinacol can be used to create new materials with interesting properties. For example, they can be incorporated into polymers to improve their conductivity or self-assembly properties [3].
This compound is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. In this reaction, 4-benzyloxy-2-formylphenylboronic acid pinacol ester acts as a nucleophile, reacting with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The general reaction can be represented as follows:
where Ar represents the phenyl group and X is a halide .
The synthesis of 4-benzyloxy-2-formylphenylboronic acid pinacol ester can be achieved through several methods:
- Borylation: This involves the introduction of the boron atom into an aromatic system via borylation reactions using diborane or other boron reagents.
- Formylation: The formyl group can be introduced using formylating agents such as paraformaldehyde in the presence of suitable catalysts.
- Pinacol Ester Formation: The final step involves converting the boronic acid into its pinacol ester form, typically through reaction with pinacol in acidic conditions.
These methods allow for the efficient synthesis of this compound while maintaining high yields and purity .
4-Benzyloxy-2-formylphenylboronic acid pinacol ester has applications in:
- Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
- Material Science: In the development of polymers and materials that require precise control over molecular structures.
- Pharmaceutical Chemistry: Potentially useful in designing new drugs targeting specific biological pathways .
Interaction studies involving 4-benzyloxy-2-formylphenylboronic acid pinacol ester are essential for understanding its reactivity and potential biological effects. Research often focuses on:
- Reactivity with Electrophiles: Investigating how this compound interacts with various electrophiles to form new carbon-carbon bonds.
- Biological Targets: Exploring potential interactions with enzymes or receptors to evaluate its pharmacological potential.
These studies help clarify its utility in both synthetic and medicinal chemistry contexts .
Several compounds exhibit structural similarities to 4-benzyloxy-2-formylphenylboronic acid pinacol ester. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-(Benzyloxy)phenylboronic acid | Simple phenylboronic acid derivative | Lacks formyl group |
| 4-Formylphenylboronic acid pinacol ester | Contains a formyl group but lacks benzyloxy substitution | More reactive due to direct aldehyde |
| 3-Benzyloxyphenylboronic acid | Similar structure but with different positioning of benzyloxy group | Altered electronic properties |
| 4-(Hydroxy)phenylboronic acid | Hydroxymethyl instead of benzyloxy | Increased solubility and reactivity |
The uniqueness of 4-benzyloxy-2-formylphenylboronic acid pinacol ester lies in its combination of both electron-withdrawing (formyl) and electron-donating (benzyloxy) groups, which can modulate its reactivity profile significantly compared to similar compounds .








